molecular formula C3H3F6N B156509 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE CAS No. 1619-92-7

1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE

Cat. No.: B156509
CAS No.: 1619-92-7
M. Wt: 167.05 g/mol
InChI Key: UHEDJBIYIWUMLU-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE: is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a propane backbone. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE can be synthesized through the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction typically involves the use of a catalyst and occurs at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the vapor-phase catalytic reaction of hexafluoroacetone with hydrogen in the presence of a nickel catalyst. This method is preferred due to its efficiency and the long catalytic life of the nickel catalyst .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different fluorinated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemistry: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE is used as a solvent and reagent in organic synthesis due to its high polarity and ability to stabilize reactive intermediates .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein folding, as it can influence the stability and activity of biomolecules.

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.

Industry: Industrially, this compound is employed in the production of specialty polymers and materials with high thermal and chemical resistance .

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • 2,2,2-Trifluoroethanol

Comparison: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE is unique due to its amine functional group, which imparts different reactivity compared to alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol. The presence of the amine group allows for participation in a broader range of chemical reactions, including those involving nucleophiles and electrophiles .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F6N/c4-2(5,6)1(10)3(7,8)9/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEDJBIYIWUMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481246
Record name 2-Amino-2H-perfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619-92-7
Record name 2-Amino-2H-perfluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexafluoropropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,1,1,3,3,3-Hexafluoropropan-2-amine interact with the [Tp'Rh(PMe3)] complex?

A1: Unlike unsubstituted amines that coordinate with the rhodium center, 1,1,1,3,3,3-Hexafluoropropan-2-amine undergoes oxidative addition to the [Tp'Rh(PMe3)] fragment. [] This results in the cleavage of the N-H bond in 1,1,1,3,3,3-Hexafluoropropan-2-amine and the formation of a rhodium(III) complex with a Rh-N bond and a Rh-H bond. [] The resulting complex is (κ3-Tp')Rh(PMe3)(NHCH(CF3)2)H, where Tp' represents the tris(3,5-dimethylpyrazolyl)borate ligand.

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